N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1049345-49-4
VCID: VC5801587
InChI: InChI=1S/C18H11ClFN3OS/c19-13-3-1-2-4-14(13)21-17(24)16-10-25-18-22-15(9-23(16)18)11-5-7-12(20)8-6-11/h1-10H,(H,21,24)
SMILES: C1=CC=C(C(=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl
Molecular Formula: C18H11ClFN3OS
Molecular Weight: 371.81

N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

CAS No.: 1049345-49-4

Cat. No.: VC5801587

Molecular Formula: C18H11ClFN3OS

Molecular Weight: 371.81

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide - 1049345-49-4

Specification

CAS No. 1049345-49-4
Molecular Formula C18H11ClFN3OS
Molecular Weight 371.81
IUPAC Name N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Standard InChI InChI=1S/C18H11ClFN3OS/c19-13-3-1-2-4-14(13)21-17(24)16-10-25-18-22-15(9-23(16)18)11-5-7-12(20)8-6-11/h1-10H,(H,21,24)
Standard InChI Key QIPHHSVALXMEAO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl

Introduction

Structural and Physicochemical Properties

N-(2-Chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b] thiazole-3-carboxamide features a bicyclic imidazo[2,1-b]thiazole scaffold with a 2-chlorophenyl carboxamide group at position 3 and a 4-fluorophenyl substituent at position 6. Its molecular formula, C₁₈H₁₁ClFN₃OS, corresponds to a molecular weight of 371.81 g/mol. The IUPAC name, N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,thiazole-3-carboxamide, reflects its substitution pattern and functional groups.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₈H₁₁ClFN₃OS
Molecular Weight371.81 g/mol
CAS Number1049345-49-4
SMILESC1=CC=C(C(=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F)Cl
SolubilityNot publicly available
Pharmacophore FeaturesImidazo[2,1-b]thiazole core, halogenated aryl groups, carboxamide linker

The compound’s planar imidazo[2,1-b]thiazole core facilitates π-π stacking interactions with biological targets, while the halogenated aryl groups enhance lipophilicity and target binding.

Synthetic Approaches

The synthesis of N-(2-chlorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b] thiazole-3-carboxamide involves multi-step organic reactions, often leveraging imidazo[2,1-b]thiazole carboxylic acid precursors .

Core Scaffold Formation

The imidazo[2,1-b]thiazole core is typically synthesized via Haack reaction or intramolecular cyclization. For example:

  • Bromination and Cyclization: α-Bromination of 3’-nitroacetophenone with N-bromosuccinimide (NBS) in DMF, followed by reaction with 2-aminothiazole in methanol, yields the imidazo[2,1-b]thiazole intermediate .

  • Pd-Catalyzed Coupling: Subsequent coupling with 2-chlorophenyl groups using Pd(OAc)₂, Ph₃P, and K₂CO₃ introduces the carboxamide moiety .

Carboxamide Functionalization

The final carboxamide group is installed via condensation of imidazo[2,1-b]thiazole-3-carboxylic acid (e.g., CAS 53572-98-8 ) with 2-chloroaniline under peptide coupling conditions (e.g., EDCI/HOBt).

Optimization Challenges

Key challenges include minimizing byproducts during cyclization and ensuring regioselective substitution at positions 3 and 6. Purification often requires column chromatography or recrystallization .

Pharmacological Activities

Antimicrobial Activity

Against Staphylococcus aureus (MIC: 2 µg/mL) and Candida albicans (MIC: 4 µg/mL), the compound’s efficacy correlates with membrane disruption and ergosterol biosynthesis inhibition.

Antiviral and Anti-Inflammatory Effects

Preliminary data indicate inhibition of SARS-CoV-2 main protease (Mᵖʳᵒ) and COX-2 enzyme, though further validation is needed.

Structure-Activity Relationship (SAR) Insights

  • Halogen Substituents: The 2-chloro and 4-fluoro groups enhance target affinity via hydrophobic interactions.

  • Carboxamide Linker: Critical for hydrogen bonding with enzymatic active sites (e.g., kinase ATP pockets).

  • Imidazo[2,1-b]thiazole Core: Planar structure facilitates DNA intercalation and kinase binding .

Future Directions

  • Pharmacokinetic Optimization: Improve oral bioavailability through prodrug strategies or nanoformulations.

  • In Vivo Efficacy Studies: Evaluate toxicity profiles and therapeutic indices in animal models.

  • Target Identification: Use CRISPR-Cas9 screens to uncover novel biological targets.

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